Cas no 895265-05-1 (methyl 3-{(benzylcarbamoyl)methyl(phenyl)sulfamoyl}thiophene-2-carboxylate)

Methyl 3-{(benzylcarbamoyl)methyl(phenyl)sulfamoyl}thiophene-2-carboxylate is a specialized sulfonamide derivative featuring a thiophene carboxylate core functionalized with benzylcarbamoyl and phenylsulfamoyl groups. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its structural complexity allows for versatile reactivity, making it valuable in medicinal chemistry research. The presence of both sulfonamide and carbamate functionalities enhances its utility in designing enzyme inhibitors or receptor modulators. The thiophene ring contributes to electronic diversity, which may influence binding affinity in target interactions. This compound is typically handled under controlled conditions due to its reactive moieties, ensuring stability during synthetic applications.
methyl 3-{(benzylcarbamoyl)methyl(phenyl)sulfamoyl}thiophene-2-carboxylate structure
895265-05-1 structure
Product name:methyl 3-{(benzylcarbamoyl)methyl(phenyl)sulfamoyl}thiophene-2-carboxylate
CAS No:895265-05-1
MF:C21H20N2O5S2
MW:444.523902893066
CID:5439647

methyl 3-{(benzylcarbamoyl)methyl(phenyl)sulfamoyl}thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • WDENZBJUKVQTEN-UHFFFAOYSA-N
    • methyl 3-{(benzylcarbamoyl)methyl(phenyl)sulfamoyl}thiophene-2-carboxylate
    • Inchi: 1S/C21H20N2O5S2/c1-28-21(25)20-18(12-13-29-20)30(26,27)23(17-10-6-3-7-11-17)15-19(24)22-14-16-8-4-2-5-9-16/h2-13H,14-15H2,1H3,(H,22,24)
    • InChI Key: WDENZBJUKVQTEN-UHFFFAOYSA-N
    • SMILES: C1(C(OC)=O)SC=CC=1S(N(CC(NCC1=CC=CC=C1)=O)C1=CC=CC=C1)(=O)=O

methyl 3-{(benzylcarbamoyl)methyl(phenyl)sulfamoyl}thiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3166-0165-1mg
methyl 3-{[(benzylcarbamoyl)methyl](phenyl)sulfamoyl}thiophene-2-carboxylate
895265-05-1 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3166-0165-5μmol
methyl 3-{[(benzylcarbamoyl)methyl](phenyl)sulfamoyl}thiophene-2-carboxylate
895265-05-1 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3166-0165-10μmol
methyl 3-{[(benzylcarbamoyl)methyl](phenyl)sulfamoyl}thiophene-2-carboxylate
895265-05-1 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3166-0165-3mg
methyl 3-{[(benzylcarbamoyl)methyl](phenyl)sulfamoyl}thiophene-2-carboxylate
895265-05-1 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3166-0165-20mg
methyl 3-{[(benzylcarbamoyl)methyl](phenyl)sulfamoyl}thiophene-2-carboxylate
895265-05-1 90%+
20mg
$99.0 2023-04-27
Life Chemicals
F3166-0165-10mg
methyl 3-{[(benzylcarbamoyl)methyl](phenyl)sulfamoyl}thiophene-2-carboxylate
895265-05-1 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3166-0165-20μmol
methyl 3-{[(benzylcarbamoyl)methyl](phenyl)sulfamoyl}thiophene-2-carboxylate
895265-05-1 90%+
20μl
$79.0 2023-04-27
Life Chemicals
F3166-0165-15mg
methyl 3-{[(benzylcarbamoyl)methyl](phenyl)sulfamoyl}thiophene-2-carboxylate
895265-05-1 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3166-0165-5mg
methyl 3-{[(benzylcarbamoyl)methyl](phenyl)sulfamoyl}thiophene-2-carboxylate
895265-05-1 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3166-0165-2mg
methyl 3-{[(benzylcarbamoyl)methyl](phenyl)sulfamoyl}thiophene-2-carboxylate
895265-05-1 90%+
2mg
$59.0 2023-04-27

methyl 3-{(benzylcarbamoyl)methyl(phenyl)sulfamoyl}thiophene-2-carboxylate Related Literature

Additional information on methyl 3-{(benzylcarbamoyl)methyl(phenyl)sulfamoyl}thiophene-2-carboxylate

Introduction to Methyl 3-{(benzylcarbamoyl)methyl(phenyl)sulfamoyl}thiophene-2-carboxylate (CAS No. 895265-05-1)

Methyl 3-{(benzylcarbamoyl)methyl(phenyl)sulfamoyl}thiophene-2-carboxylate, a compound with the CAS number 895265-05-1, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The intricate structure of this molecule, featuring a thiophene core adorned with multiple functional groups, makes it a promising candidate for further exploration in medicinal chemistry.

The molecular structure of Methyl 3-{(benzylcarbamoyl)methyl(phenyl)sulfamoyl}thiophene-2-carboxylate is characterized by a thiophene ring substituted at the 3-position with a complex sulfamoyl group. This sulfamoyl group is further modified with a benzylcarbamoyl moiety and a methylphenyl group, resulting in a highly functionalized molecule. Such structural complexity often correlates with enhanced biological activity, making this compound an attractive subject for pharmacological studies.

In recent years, there has been a surge in research focused on thiophene derivatives due to their diverse biological activities. Thiophenes, being heterocyclic compounds containing sulfur, have shown remarkable potential in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The presence of the sulfamoyl group in Methyl 3-{(benzylcarbamoyl)methyl(phenyl)sulfamoyl}thiophene-2-carboxylate adds to its pharmacological interest, as sulfamoyl compounds are known for their inhibitory effects on various enzymes and receptors.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The modular nature of its structure allows for facile modifications at multiple sites, enabling chemists to tailor its properties for specific biological targets. This flexibility is particularly valuable in drug discovery pipelines where lead optimization is a critical step.

Recent studies have highlighted the importance of sulfamoylated thiophenes in medicinal chemistry. For instance, derivatives of thiophene sulfonamides have been reported to exhibit significant activity against certain types of cancer cells by inhibiting key signaling pathways. The compound Methyl 3-{(benzylcarbamoyl)methyl(phenyl)sulfamoyl}thiophene-2-carboxylate shares structural features with these active molecules, suggesting that it may possess similar biological properties.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the sulfamoyl group at the 3-position of the thiophene ring is particularly challenging due to the sensitivity of the ring system to various reaction conditions. However, advances in synthetic methodologies have made it possible to achieve these transformations with increasing efficiency.

In addition to its potential therapeutic applications, Methyl 3-{(benzylcarbamoyl)methyl(phenyl)sulfamoyl}thiophene-2-carboxylate may also find utility in materials science. Thiophene-based compounds are known for their electronic properties, making them suitable candidates for use in organic semiconductors and other advanced materials. The presence of multiple functional groups in this molecule could further enhance its electronic characteristics, opening up new possibilities for applications in nanotechnology.

The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how the body processes such complex molecules is crucial for developing effective drugs. Preliminary studies suggest that the sulfamoyl group may influence metabolic pathways, potentially leading to longer half-lives and improved bioavailability. Further research is needed to confirm these findings and to identify any potential side effects.

The role of computational chemistry in studying compounds like Methyl 3-{(benzylcarbamoyl)methyl(phenyl)sulfamoyl}thiophene-2-carboxylate cannot be overstated. Molecular modeling techniques allow researchers to predict how these molecules will interact with biological targets at the atomic level. This information can guide experimental design and help identify promising leads more efficiently.

In conclusion, Methyl 3-{(benzylcarbamoyl)methyl(phenyl)sulfamoyl}thiophene-2-carboxylate (CAS No. 895265-05-1) represents a fascinating example of how structural complexity can lead to novel biological activity. Its potential applications in drug discovery and materials science make it a valuable asset for researchers across multiple disciplines. As our understanding of molecular interactions continues to grow, compounds like this one will undoubtedly play an increasingly important role in shaping the future of medicine and technology.

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